molecular formula C17H19NO2 B5606611 N-benzyl-N-ethyl-4-methoxybenzamide

N-benzyl-N-ethyl-4-methoxybenzamide

Cat. No.: B5606611
M. Wt: 269.34 g/mol
InChI Key: ZEYBOROCVUQVSX-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzene ring and an amide group with N-benzyl and N-ethyl substituents. The methoxy group at the para position influences electronic properties, while the bulky benzyl and ethyl groups on the nitrogen contribute to steric effects and lipophilicity. This compound’s structural features make it relevant in medicinal chemistry, particularly for targeting receptors or enzymes where hydrophobic interactions are critical .

Properties

IUPAC Name

N-benzyl-N-ethyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-18(13-14-7-5-4-6-8-14)17(19)15-9-11-16(20-2)12-10-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBOROCVUQVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine and ethylamine . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents such as or in the presence of suitable electrophiles.

Major Products:

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-benzyl-N-ethyl-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxybenzamide has several applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of amide bond formation and cleavage.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of probes for studying enzyme activity.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Studied as a potential drug candidate for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula N-Substituents Benzene Substituent Key Properties/Applications References
N-Benzyl-N-Ethyl-4-Methoxybenzamide C₁₇H₁₉NO₂ Benzyl, Ethyl 4-Methoxy High lipophilicity, receptor binding
N-Ethyl-4-Methoxybenzamide C₁₀H₁₃NO₂ Ethyl 4-Methoxy Intermediate, moderate solubility
4-Methoxy-N-Methylbenzamide C₉H₁₁NO₂ Methyl 4-Methoxy Planar crystal structure
P-I-MBA C₁₅H₂₁IN₂O₂ Piperidinylethyl 3-Iodo, 4-Methoxy Sigma receptor imaging (breast cancer)
Agent L1 C₂₄H₂₄N₂O₄ Complex benzyloxy 4-Methoxy Anti-cancer activity

Q & A

Q. What are the recommended synthetic routes for N-benzyl-N-ethyl-4-methoxybenzamide, and how do reaction conditions influence yield?

A common approach involves coupling 4-methoxybenzoic acid derivatives with substituted amines (e.g., benzyl ethylamine) using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane . Key variables include stoichiometric ratios (typically 1:1.2 for acid:amine), temperature (0–25°C), and reaction time (12–24 hours). Impurities like unreacted starting materials can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of moisture and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzyl protons at δ 4.3–4.5 ppm) and amide linkage (C=O at ~168 ppm in 13^{13}C NMR) .
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) validate functional groups .
  • HPLC/MS : Purity assessment (>95%) and molecular ion ([M+H]+^+) confirmation via high-resolution mass spectrometry .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Conduct a pre-experiment hazard analysis (e.g., reactivity with moisture, thermal stability) per OSHA and ACS guidelines .
  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via halogenated solvent containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Dose-Response Analysis : Validate potency (e.g., IC50_{50}) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (Kd_d), ensuring buffer conditions (pH, ionic strength) match literature protocols .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and report activity as % inhibition relative to baseline .

Q. What experimental strategies mitigate mutagenicity risks identified in anomeric amide derivatives like this compound?

  • Ames II Testing : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce electrophilicity of the amide bond, lowering DNA adduct formation .
  • In Silico Screening : Use tools like Derek Nexus to predict toxicity hotspots and prioritize safer analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Substituent Scanning : Systematically vary benzyl/ethyl groups (e.g., halogenation, alkyl chain elongation) and assess impact on IC50_{50} against targets like kinases or proteases.
  • Co-crystallization : Resolve X-ray structures of the compound bound to the target enzyme (e.g., PDB deposition) to identify key hydrogen bonds/π-π interactions .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to quantify binding energy contributions of methoxy and benzyl moieties .

Q. What methodologies address low solubility of this compound in aqueous assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain bioactivity without denaturing proteins .
  • Prodrug Design : Convert the amide to a hydrolyzable ester or carbonate pro-moiety for improved cell permeability .
  • Nanoformulation : Encapsulate in liposomes (DOPC/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability .

Data Analysis and Experimental Design

Q. How should researchers validate conflicting kinetic data for this compound in enzyme inhibition studies?

  • Replicate Assays : Perform triplicate runs with independent compound batches to exclude batch variability.
  • Enzyme Source : Compare recombinant vs. native enzyme preparations (e.g., purity >90% by SDS-PAGE).
  • Statistical Models : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki_i values and assess competitive vs. noncompetitive inhibition modes .

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to track intermediate formation.
  • Quality by Design (QbD) : Optimize parameters (temperature, mixing speed) using factorial design (e.g., 23^3 factorial) to define a robust design space .
  • Batch Records : Document deviations (e.g., solvent lot variations) and adjust purification protocols (e.g., gradient elution) accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-ethyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-ethyl-4-methoxybenzamide

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